4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group and two fluorine atoms attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid typically involves the introduction of the ethoxycarbonyl group and fluorine atoms onto a butanoic acid precursor. One common method involves the reaction of ethyl chloroformate with a difluorobutanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl group can participate in esterification and hydrolysis reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)-4-fluorobutanoic acid: Similar structure but with only one fluorine atom.
4-(Methoxycarbonyl)-4,4-difluorobutanoic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-(Ethoxycarbonyl)-4,4-dichlorobutanoic acid: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
4-(Ethoxycarbonyl)-4,4-difluorobutanoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F2O4 |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
5-ethoxy-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C7H10F2O4/c1-2-13-6(12)7(8,9)4-3-5(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
WUJSIXQPDRHPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.